1-Boc-4-(4-bromobenzyl)Piperidine-4-Carboxylic Acid
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Overview
Description
1-Boc-4-(4-bromobenzyl)piperidine-4-carboxylic acid is a chemical compound with a complex structure that includes a piperidine ring, a bromobenzyl group, and a carboxylic acid group protected by a Boc (tert-butoxycarbonyl) group
Synthetic Routes and Reaction Conditions:
Boc Protection: The synthesis of this compound typically begins with the protection of the piperidine nitrogen using Boc anhydride in the presence of a base such as triethylamine.
Bromobenzyl Introduction: The bromobenzyl group is introduced through a nucleophilic substitution reaction, where 4-bromobenzyl chloride reacts with the protected piperidine.
Carboxylation: The carboxylic acid group is introduced by reacting the intermediate with a suitable carboxylating agent, such as carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.
Reduction: The bromobenzyl group can be reduced to form a phenyl group.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid; conditions include acidic or neutral environments.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst; conditions include anhydrous solvents and controlled temperatures.
Substitution: Reagents like alkyl halides or amines; conditions include polar aprotic solvents and elevated temperatures.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Alkylated or aminated piperidines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Boc-4-(4-bromobenzyl)piperidine-4-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
4-N-Boc-piperidine: Similar structure but lacks the bromobenzyl group.
N-Boc-4-bromobenzylamine: Similar to the target compound but has an amine group instead of a carboxylic acid group.
1-(4-Bromobenzyl)piperazine: Similar to the target compound but has a piperazine ring instead of a piperidine ring.
Uniqueness: 1-Boc-4-(4-bromobenzyl)piperidine-4-carboxylic acid is unique due to its combination of a piperidine ring, a bromobenzyl group, and a protected carboxylic acid group
Properties
IUPAC Name |
4-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrNO4/c1-17(2,3)24-16(23)20-10-8-18(9-11-20,15(21)22)12-13-4-6-14(19)7-5-13/h4-7H,8-12H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUMDGADQJSSKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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